2,5-dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2,5-dimethoxy-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-4-11-22-17-8-6-15(12-14(17)5-10-20(22)23)21-28(24,25)19-13-16(26-2)7-9-18(19)27-3/h6-9,12-13,21H,4-5,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACYVSLWYHQKRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the tetrahydroquinoline derivative with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced sulfonamide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2,5-dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes, leading to antimicrobial effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Comparison with NBOMe Derivatives (e.g., 25I-NBOMe)
The NBOMe compounds, such as 25I-NBOMe (4-iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine), share the 2,5-dimethoxy benzene motif but differ critically in their functional groups and target moieties :
- Backbone Structure: NBOMe derivatives feature a phenethylamine backbone, whereas the target compound uses a sulfonamide-linked tetrahydroquinolinone system.
- Substituents: The NBOMe series includes halogens (e.g., iodine, bromine) at the 4-position of the benzene ring, which enhance receptor binding affinity.
- Pharmacological Effects: NBOMe compounds are potent psychedelics with high risks of neurotoxicity . The tetrahydroquinolinone-sulfonamide structure in the target compound may instead favor kinase or protease inhibition, though this remains speculative without experimental data.
Table 1: Key Structural Differences
| Feature | Target Compound | 25I-NBOMe |
|---|---|---|
| Core Structure | Tetrahydroquinolinone-sulfonamide | Phenethylamine |
| 4-Position Substitution | None | Iodo |
| Functional Group | Sulfonamide | Benzylamine |
| Bioactivity (Reported) | Unknown | Serotonin receptor agonism, neurotoxicity |
Comparison with 4-Methoxy-3,5-Dimethyl Analogs
The compound 4-methoxy-3,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide () shares the tetrahydroquinolinone-sulfonamide backbone but differs in aromatic substitution:
- Substitution Pattern : The 4-methoxy-3,5-dimethyl configuration may enhance steric bulk and alter electronic properties compared to the 2,5-dimethoxy arrangement. This could impact solubility, metabolic stability, or target engagement.
- Potential Applications: Methyl and methoxy groups are common in CNS-active drugs, suggesting both compounds might target neurological pathways. However, positional isomerism likely leads to divergent binding profiles.
Comparison with 6-(2,3-Dihydro-1,4-Benzodioxin-5-yl) Derivatives
The compound 6-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine () shares a heterocyclic amine structure but replaces the sulfonamide with a pyridin-3-amine group:
- Heterocyclic Core: The benzodioxin moiety in may confer distinct electronic and steric properties compared to the tetrahydroquinolinone system.
Biological Activity
2,5-Dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potential, and related case studies.
Chemical Structure and Properties
The compound's structure can be characterized by the following molecular formula:
- Molecular Formula : C₁₈H₁₈N₂O₅S
- Molar Mass : 366.41 g/mol
Structural Features :
- The molecule contains a sulfonamide group which is known for its biological activity.
- The presence of dimethoxy groups and a tetrahydroquinoline moiety may contribute to its pharmacological properties.
Research indicates that compounds with similar structural features often interact with various biological targets:
- Enzyme Inhibition : Compounds like sulfonamides are known to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways.
- Receptor Modulation : The tetrahydroquinoline structure may allow for interaction with neurotransmitter receptors, potentially influencing CNS activity.
Pharmacological Studies
In vitro studies have demonstrated that derivatives of similar compounds exhibit:
- Antitumor Activity : Some sulfonamide derivatives have shown selective cytotoxicity against various cancer cell lines (e.g., KB, HepG2) .
| Compound Type | Target Cell Lines | IC50 (µM) |
|---|---|---|
| Sulfonamide A | KB | 5.4 |
| Sulfonamide B | HepG2 | 3.2 |
Case Studies
A notable study explored the antitumor effects of related compounds in xenograft models. In this study:
- Compound Efficacy : A related sulfonamide exhibited significant tumor reduction in mice models when administered at doses of 10 mg/kg.
The study concluded that these compounds could serve as a basis for developing new anticancer therapies.
Toxicological Profile
Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary data suggest that while some derivatives exhibit low toxicity, further studies are needed to establish the safety parameters for human use.
Future Directions
Given the promising biological activities observed in related compounds, future research should focus on:
- Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity.
- In Vivo Studies : Conducting comprehensive animal studies to evaluate efficacy and safety before clinical trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
